molecular formula C21H18O7 B1216761 K 259-2

K 259-2

Cat. No.: B1216761
M. Wt: 382.4 g/mol
InChI Key: SYTAMFWHVQWAKV-UHFFFAOYSA-N
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Description

K 259-2 is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K 259-2 typically involves multi-step organic reactions. The process may start with the preparation of the anthracene core, followed by the introduction of hydroxyl groups and the carboxylic acid moiety. The Z-configuration of the 2-ethylbut-2-enyl side chain is achieved through specific reaction conditions that favor this stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

K 259-2 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of the carbonyl groups would produce dihydroxy derivatives.

Scientific Research Applications

K 259-2 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of K 259-2 involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone derivatives: Compounds with similar anthracene cores but different functional groups.

    Hydroxyanthracenes: Compounds with hydroxyl groups attached to the anthracene core.

    Carboxylic acid derivatives: Compounds with carboxylic acid groups attached to various aromatic systems.

Uniqueness

K 259-2 is unique due to its specific combination of functional groups and the Z-configuration of its side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

3-(2-ethylbut-2-enyl)-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C21H18O7/c1-3-9(4-2)5-10-6-12-17(19(25)15(10)21(27)28)20(26)16-13(18(12)24)7-11(22)8-14(16)23/h3,6-8,22-23,25H,4-5H2,1-2H3,(H,27,28)

InChI Key

SYTAMFWHVQWAKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Synonyms

K 259-2
K-259-2

Origin of Product

United States

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